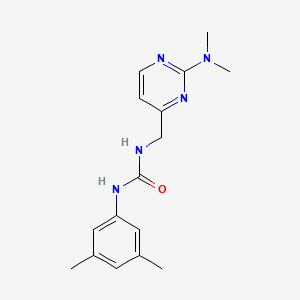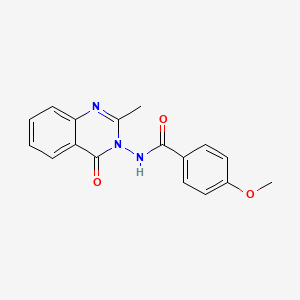
4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific targets in the body. Studies have shown that this compound can inhibit the activity of certain enzymes such as topoisomerase II and HDAC, which are involved in DNA replication and gene expression, respectively. This inhibition leads to the suppression of cancer cell growth and induces cell death. Additionally, this compound can activate specific signaling pathways in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide have been studied extensively. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. Additionally, this compound can inhibit the growth and metastasis of cancer cells. In the field of neuroscience research, this compound has been shown to improve cognitive function and protect against neurodegenerative diseases. It can also modulate the levels of specific neurotransmitters in the brain, leading to its neuroprotective effects.
実験室実験の利点と制限
One of the significant advantages of using 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide in lab experiments is its potency and specificity. This compound has been shown to have high potency in inhibiting the activity of specific enzymes and activating specific signaling pathways. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy in some experiments.
将来の方向性
There are several future directions for the research and development of 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide. One of the significant directions is the development of new anticancer drugs based on this compound. Researchers can modify the structure of this compound to improve its potency and specificity and reduce its toxicity. Additionally, there is a need for more studies to understand the molecular mechanisms underlying its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Finally, there is a need for more studies to optimize the synthesis method of this compound and improve its solubility in water for better bioavailability in lab experiments.
Conclusion:
4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects. It has been used in various scientific research studies, including cancer research and neuroscience research, and has shown promising results. However, more studies are needed to optimize its synthesis method, improve its solubility, and develop new drugs based on this compound.
合成法
The synthesis of 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide has been reported in the literature using different methods. One of the commonly used methods is the reaction of 2-methyl-4-oxo-3,4-dihydroquinazoline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields the target compound, which can be purified using column chromatography. Other methods involve the use of different starting materials and reagents, such as 2-methyl-4-aminoquinazoline and 4-methoxybenzoic acid, which can be converted to the target compound using different synthetic routes.
科学的研究の応用
4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has been used as a lead compound in the development of new anticancer drugs. Additionally, this compound has been used in the field of neuroscience research to study its effects on the central nervous system. It has been shown to have neuroprotective effects and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-methoxy-N-(2-methyl-4-oxoquinazolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-18-15-6-4-3-5-14(15)17(22)20(11)19-16(21)12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPZEPZESNEBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668384 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-3-(methylthio)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2717434.png)

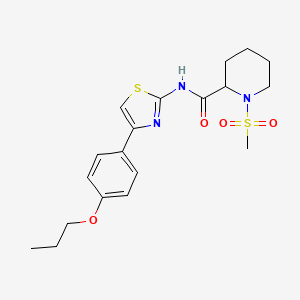
![2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B2717438.png)
![3-(tert-butyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2717439.png)
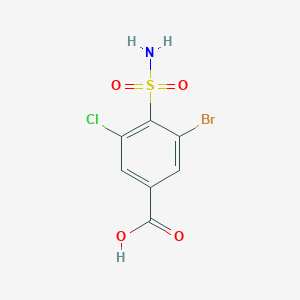
![N-(3,4-dichlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2717446.png)
![3-({4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2717447.png)
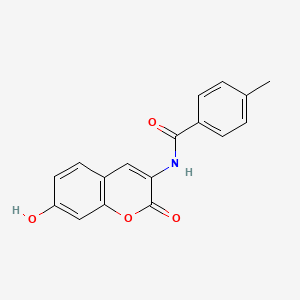
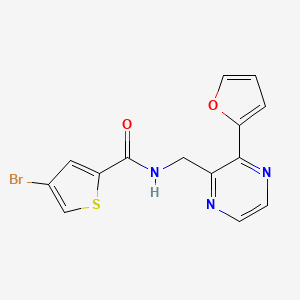
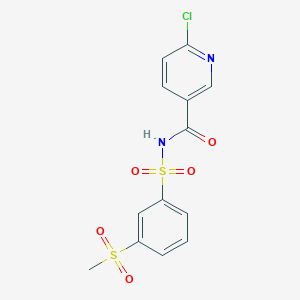
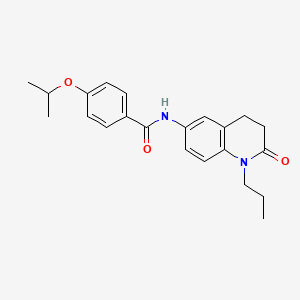
![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride](/img/structure/B2717455.png)
